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molecular formula C10H12N2O4 B8389433 Methyl 3-(2-hydrazino-2-oxoethoxy)benzoate

Methyl 3-(2-hydrazino-2-oxoethoxy)benzoate

Cat. No. B8389433
M. Wt: 224.21 g/mol
InChI Key: DNCZSYJJVZKZSL-UHFFFAOYSA-N
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Patent
US07696231B2

Procedure details

To a suspension of methyl 3-(2-methoxy-2-oxoethoxy)benzoate (887 mg, 3.96 mmol) in MeOH (50 mL) was added hydrazine hydrate (1.92 mL). After stirring for 0.5 h at rt, water (50 mL) was added and the reaction mixture was filtered. Washing with water (3×5 mL) and drying under vacuo at 70° C. overnight gave 713 mg of the title compound (80%) as a white solid in 98.3% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
887 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10].O.[NH2:18][NH2:19].O>CO>[NH:18]([C:3](=[O:2])[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])[NH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
887 mg
Type
reactant
Smiles
COC(COC=1C=C(C(=O)OC)C=CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.92 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
Washing with water (3×5 mL)
CUSTOM
Type
CUSTOM
Details
drying under vacuo at 70° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N(N)C(COC=1C=C(C(=O)OC)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 713 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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